molecular formula C15H23NO4S B8275454 4-(Octylaminosulfonyl)benzoic acid

4-(Octylaminosulfonyl)benzoic acid

Cat. No.: B8275454
M. Wt: 313.4 g/mol
InChI Key: FPCMWMSZCGFUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Octylaminosulfonyl)benzoic acid (C₁₅H₂₃NO₄S) is a sulfonamide derivative of benzoic acid, featuring an octyl chain linked via a sulfonylamino group to the para position of the benzene ring. Its structure combines hydrophobic (octyl chain) and hydrophilic (sulfonylamino and carboxylic acid) moieties, enabling diverse applications in pharmaceuticals and materials science. The compound’s InChIKey (FWENUNVQGCQXJZ-UHFFFAOYSA-N) and SMILES string (CCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O) highlight its unique substituent arrangement .

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

4-(octylsulfamoyl)benzoic acid

InChI

InChI=1S/C15H23NO4S/c1-2-3-4-5-6-7-12-16-21(19,20)14-10-8-13(9-11-14)15(17)18/h8-11,16H,2-7,12H2,1H3,(H,17,18)

InChI Key

FPCMWMSZCGFUTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Octylbenzoic Acid (CAS 3575-31-3)

  • Structure: Lacks the sulfonylamino group; features a direct octyl chain attached to the benzoic acid ring.
  • Molecular Weight: 234 g/mol (C₁₅H₂₂O₂) vs. 313 g/mol for 4-(Octylaminosulfonyl)benzoic acid.
  • Polarity : Reduced polarity due to the absence of the sulfonyl group, leading to lower solubility in polar solvents.
  • Applications : Primarily used as an intermediate in organic synthesis and surfactants .

4-[(4-Bromophenyl)sulfonylamino]benzoic Acid (CAS 126145-99-1)

  • Structure : Replaces the octyl chain with a bromophenyl group, introducing electronegative bromine.
  • Molecular Weight: 356 g/mol (C₁₃H₁₀BrNO₄S) vs. 313 g/mol for the target compound.
  • Reactivity : Bromine enhances electrophilicity, making it a candidate for cross-coupling reactions.
  • Safety : Classified under GHS guidelines with specific hazards (e.g., respiratory irritation) .

4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1)

  • Structure: Features a dimethylaminobenzylidene substituent instead of sulfonylamino/octyl groups.
  • Spectral Data : UV λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121), indicating distinct electronic transitions compared to sulfonamide derivatives .

Comparative Analysis of Key Properties

Property 4-(Octylaminosulfonyl)benzoic Acid 4-Octylbenzoic Acid 4-[(4-Bromophenyl)sulfonylamino]benzoic Acid
Molecular Formula C₁₅H₂₃NO₄S C₁₅H₂₂O₂ C₁₃H₁₀BrNO₄S
Molecular Weight (g/mol) 313 234 356
Key Functional Groups Sulfonylamino, carboxylic acid Carboxylic acid, octyl Bromophenyl, sulfonylamino, carboxylic acid
Polarity Moderate (amphiphilic) Low High (due to bromine)
Applications Pharmaceuticals, surfactants Organic synthesis Electrophilic intermediates, drug candidates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.